(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide
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Overview
Description
(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Oxidation to Form the Ketone: The 4-oxo group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Formation of the Formimidamide Group: The final step involves the reaction of the quinazoline derivative with N,N-dimethylformamide dimethyl acetal to introduce the formimidamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the formimidamide moiety, leading to the formation of corresponding oxides or imides.
Reduction: Reduction reactions can target the quinazoline core or the formimidamide group, potentially yielding amines or reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core or the formimidamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazoline oxides, imides.
Reduction Products: Amines, reduced quinazoline derivatives.
Substitution Products: Halogenated quinazolines, substituted formimidamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore these activities in detail.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s quinazoline core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
4-Oxoquinazoline: A simpler derivative with similar core structure but lacking the formimidamide group.
N,N-Dimethylformimidamide: A simpler formimidamide derivative without the quinazoline core.
Uniqueness
(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide is unique due to the combination of its quinazoline core with the formimidamide group. This combination imparts distinct chemical properties and potential biological activities that are not present in simpler derivatives.
This detailed overview provides a comprehensive understanding of (E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide, covering its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMREMUDXLBMNU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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